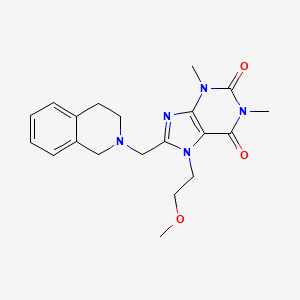
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction sequence starting from readily available starting materials. A plausible synthetic route may include the formation of the dihydroisoquinoline unit, followed by coupling with a purine derivative. Reaction conditions often require anhydrous solvents, controlled temperatures, and catalysts to facilitate coupling and subsequent functional group modifications.
Industrial Production Methods: Industrial production may scale up the laboratory synthesis processes, employing high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. Purification is usually performed through advanced chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxyethyl group under oxidative conditions.
Reduction: Reduction of the dihydroisoquinoline unit to isoquinoline.
Substitution: Nucleophilic substitution reactions at the purine core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to the corresponding isoquinoline derivative.
Substitution: Functionalized purine derivatives.
4. Scientific Research Applications: This compound has broad applications across several domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
Mechanism: The compound exerts its effects through interaction with specific molecular targets, potentially involving binding to enzymes or receptors.
Molecular Targets and Pathways: It may influence signaling pathways by modulating enzyme activity or receptor function, depending on its structural configuration and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other purine derivatives with varied substituents.
Uniqueness: This compound's unique combination of a dihydroisoquinoline unit and a purine core sets it apart, potentially conferring distinct biological and chemical properties.
List of Similar Compounds: Examples include caffeine, theobromine, and other xanthine derivatives, each with its own set of unique features and applications.
This compound's intricate structure and multifaceted reactivity make it an intriguing subject for ongoing research and application across diverse scientific fields.
Eigenschaften
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(10-11-28-3)16(21-18)13-24-9-8-14-6-4-5-7-15(14)12-24/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCPOFYEHHXOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














